Cas no 1155157-41-7 (6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
![6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/1155157-41-7x500.png)
6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 6-(Ethyl(methyl)amino)imidazo[2,1-b]thiazole-5-carbaldehyde
- CS-0349959
- 1155157-41-7
- EN300-725716
- 6-[ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-(ethylmethylamino)-
- 6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
-
- インチ: 1S/C9H11N3OS/c1-3-11(2)8-7(6-13)12-4-5-14-9(12)10-8/h4-6H,3H2,1-2H3
- InChIKey: IPSASVXAFNIPHP-UHFFFAOYSA-N
- ほほえんだ: S1C=CN2C1=NC(=C2C=O)N(C)CC
計算された属性
- せいみつぶんしりょう: 209.06228316g/mol
- どういたいしつりょう: 209.06228316g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 密度みつど: 1.33±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 7.62±0.40(Predicted)
6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-725716-1.0g |
6-[ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
1155157-41-7 | 1g |
$0.0 | 2023-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1420629-100mg |
6-(Ethyl(methyl)amino)imidazo[2,1-b]thiazole-5-carbaldehyde |
1155157-41-7 | 95% | 100mg |
¥23068.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1420629-500mg |
6-(Ethyl(methyl)amino)imidazo[2,1-b]thiazole-5-carbaldehyde |
1155157-41-7 | 95% | 500mg |
¥25159.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1420629-250mg |
6-(Ethyl(methyl)amino)imidazo[2,1-b]thiazole-5-carbaldehyde |
1155157-41-7 | 95% | 250mg |
¥26132.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1420629-1g |
6-(Ethyl(methyl)amino)imidazo[2,1-b]thiazole-5-carbaldehyde |
1155157-41-7 | 95% | 1g |
¥28407.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1420629-50mg |
6-(Ethyl(methyl)amino)imidazo[2,1-b]thiazole-5-carbaldehyde |
1155157-41-7 | 95% | 50mg |
¥23868.00 | 2024-08-09 |
6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde 関連文献
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehydeに関する追加情報
6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CAS 1155157-41-7): A Comprehensive Overview
6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CAS 1155157-41-7) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the imidazo[2,1-b][1,3]thiazole family, a class of molecules known for their diverse biological activities and applications in drug discovery. The presence of both ethyl(methyl)amino and carbaldehyde functional groups makes it a versatile intermediate for further chemical modifications.
In recent years, the demand for imidazo[2,1-b][1,3]thiazole derivatives has surged due to their potential in treating various diseases, including cancer and infectious diseases. Researchers are particularly interested in the 6-substituted imidazo[2,1-b][1,3]thiazole scaffold because of its ability to interact with biological targets such as kinases and enzymes. The carbaldehyde group at the 5-position offers a reactive handle for conjugation, making 6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde a valuable building block in medicinal chemistry.
The synthesis of 6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves multi-step organic reactions, including cyclization and functional group transformations. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to improve the yield and purity of this compound. Its CAS number 1155157-41-7 serves as a unique identifier in chemical databases, facilitating its procurement and research.
One of the most exciting applications of 6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is in the development of novel small-molecule inhibitors. With the rise of personalized medicine and targeted therapies, this compound has been explored as a potential candidate for modulating specific protein-protein interactions. Its imidazo[2,1-b][1,3]thiazole core is structurally similar to several FDA-approved drugs, which enhances its appeal for drug repurposing studies.
Beyond pharmaceuticals, 6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has shown promise in material science. Its unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs). Researchers are also investigating its potential as a fluorescent probe for bioimaging applications, leveraging the carbaldehyde moiety for selective labeling.
The global market for imidazo[2,1-b][1,3]thiazole derivatives is expected to grow significantly, driven by increasing R&D investments in life sciences and green chemistry. 6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is positioned as a key intermediate in this market, with suppliers focusing on scalable and sustainable production methods. Regulatory compliance and high purity standards are critical factors for its commercial success.
For researchers and industry professionals, understanding the structure-activity relationship (SAR) of 6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is essential. Computational modeling and high-throughput screening have been instrumental in identifying its potential binding modes and optimizing its derivatives. Collaborative efforts between academia and industry are accelerating the translation of this compound into practical applications.
In conclusion, 6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CAS 1155157-41-7) represents a fascinating area of research with broad implications across multiple disciplines. Its unique chemical structure, combined with its versatility, makes it a valuable asset in modern chemistry. As scientific advancements continue, this compound is likely to play an increasingly important role in addressing some of the most pressing challenges in health and technology.
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